molecular formula C11H14N2O2 B1493199 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2092798-41-7

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one

Cat. No. B1493199
CAS RN: 2092798-41-7
M. Wt: 206.24 g/mol
InChI Key: DLXSLQQBEFJMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives are synthesized through a variety of methods. The indole nucleus is often added to medicinal compounds that are biologically active, resulting in a heterocyclic compound with broad-spectrum biological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .


Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . They are an important heterocyclic system that provides the skeleton to many compounds .

Scientific Research Applications

Site-directed Conjugation

The structure resembling 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is used in site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation. This method involves the rapid oxidation of a 2-amino alcohol structure to generate an aldehyde in the peptide, which is then used for tagging with biotin or fluorescent reporters. This technique is highly specific and has potential applications in attaching various groups, such as biotin, reporter groups, metal chelating groups, imaging agents, and cytotoxic drugs to peptides and proteins (Geoghegan & Stroh, 1992).

Synthesis of Anti-1,2-amino Alcohols

The synthesis of chiral 1,2-amino alcohols and 1,2-diols, which are key structural motifs in many biologically active molecules, has been achieved through organocatalytic reactions. This research demonstrates efficient routes to these compounds using primary amine-containing amino acids as catalysts. These methods provide a practical approach to synthesizing enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols (Ramasastry et al., 2007).

Characterization of Spectroscopic Probes

Indo-1 and quin-2, compounds related to this compound, have been characterized as sensitive, spectral indicators for Zn2+ interactions with proteins. These studies provide a foundation for using these compounds as probes in the study of metal-protein interactions, with potential applications in analytical biochemistry (Jefferson, Hunt, & Ginsburg, 1990).

Regiospecific Epoxide Opening

A method for the synthesis of 3-hydroxy-3-aminomethylindolin-2-one derivatives via regiospecific epoxide opening has been developed. This eco-friendly approach offers a pathway to synthesize these derivatives with high regiospecificity, showcasing the compound's role in the synthesis of valuable chemical intermediates (Chouhan et al., 2011).

Synthesis of Novel 1H-Indole Derivatives

Research into the synthesis of novel 1H-indole derivatives, which are structurally related to this compound, has led to the development of compounds with significant antibacterial and antifungal activity. This demonstrates the compound's utility in the development of new antimicrobial agents (2020).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities influenced by the compound.

Result of Action

Indole derivatives are known to influence a variety of biological activities . The specific effects of this compound would depend on the biological activities it influences and the specific targets it interacts with.

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

Biochemical Analysis

Biochemical Properties

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with bromodomain-containing proteins such as TRIM24 and BRPF1 . These interactions can inhibit the bromodomain’s ability to recognize acetylated lysine residues on histones, thereby affecting gene expression and chromatin structure.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In prostate cancer cell lines, this compound has demonstrated the ability to suppress tumor growth without exhibiting noticeable toxicity . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent. Additionally, indole derivatives, including this compound, have been reported to possess antiviral, anti-inflammatory, and antioxidant activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to bromodomains of TRIM24 and BRPF1, inhibiting their function . This inhibition prevents the recognition of acetylated lysine residues on histones, leading to changes in gene expression. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when evaluating its long-term effects on cellular function. Studies have shown that the compound can suppress tumor growth in prostate cancer xenograft models over a period of time without exhibiting noticeable toxicity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In prostate cancer xenograft models, a dosage of 50 mg/kg/day was found to suppress tumor growth by 53% without noticeable toxicity Higher dosages may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and contribute to its biological effects. Indole derivatives, including this compound, have been shown to affect metabolic flux and metabolite levels

properties

IUPAC Name

2-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-2-1-8(7-14)5-10(9)13/h1-2,5,14H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXSLQQBEFJMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.